molecular formula C18H23F3N2O2 B2652472 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198959-09-8

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2652472
CAS No.: 2198959-09-8
M. Wt: 356.389
InChI Key: AKULZULIBQHAJL-UHFFFAOYSA-N
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Description

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a cyclopentanecarbonyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a cyclopentanecarbonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions to form the final product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and trifluoromethyl-substituted pyridines. Examples include:

  • 2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine
  • 2-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Uniqueness

What sets 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopentanecarbonyl group and the trifluoromethyl-substituted pyridine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopentyl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c19-18(20,21)15-6-3-7-16(22-15)25-12-13-8-10-23(11-9-13)17(24)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKULZULIBQHAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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